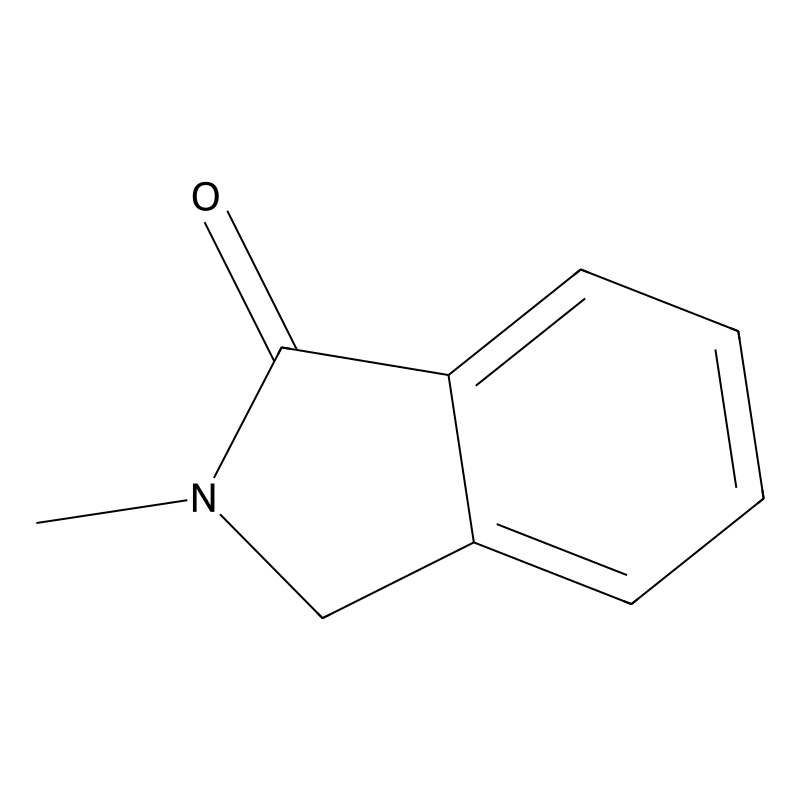

2-Methylisoindolin-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methylisoindolin-1-one is an organic compound characterized by its unique bicyclic structure, which consists of an isoindole framework. Its molecular formula is , and it has a molecular weight of approximately 149.17 g/mol. The compound features a nitrogen atom in the isoindole ring, contributing to its chemical reactivity and biological activity. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Currently, there is limited information publicly available regarding the specific scientific research applications of 2-Methylisoindolin-1-one. However, some resources indicate it can be obtained from chemical suppliers, suggesting potential research applications ().

Further exploration might be possible by looking at scientific databases or patent filings. These resources may provide more details on the use of 2-Methylisoindolin-1-one in specific research areas.

Here are some ways to find more information:

- Scientific databases: Search for "2-Methylisoindolin-1-one" in scientific databases like PubChem or SciFinder. These resources often contain information about the synthesis, properties, and potential applications of chemicals. ()

- Patent filings: Search for patents that mention "2-Methylisoindolin-1-one". Patents can sometimes reveal new uses for chemicals that are not yet publicly known.

- Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to yield corresponding oxidized derivatives.

- Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can convert 2-methylisoindolin-1-one into its reduced forms.

- Substitution Reactions: Nucleophilic substitution can occur with alkyl halides or acyl chlorides, allowing for the introduction of various substituents onto the isoindoline ring .

The biological activity of 2-methylisoindolin-1-one has been explored in various studies. It has shown potential as an inhibitor of Cyclin-dependent kinases, which are crucial in cell cycle regulation. This suggests a possible role in anti-cancer therapies, particularly concerning breast cancer. Additionally, isoindolinone derivatives have been implicated in other therapeutic areas, including neuroprotection and anti-inflammatory effects.

Several synthesis methods exist for producing 2-methylisoindolin-1-one:

- Bischler-Napieralski Reaction: This method involves cyclization of isopropyl carbamates derived from benzylamines under specific conditions to yield isoindolinones.

- Multicomponent Reactions: These reactions utilize various starting materials to synthesize isoindolinone derivatives efficiently.

- Electrochemical Methods: Recent advancements have introduced electrochemical approaches for the synthesis of alkylideneisoindolin-1-ones, showcasing versatility in synthetic routes .

2-Methylisoindolin-1-one finds applications primarily in:

- Dye and Pigment Production: Its ability to form stable compounds makes it a valuable precursor in dye synthesis.

- Pharmaceutical Development: Its biological activities position it as a candidate for drug development, particularly in oncology and neurology.

Several compounds share structural similarities with 2-methylisoindolin-1-one. Here are some notable examples:

Each of these compounds possesses unique characteristics that differentiate them from 2-methylisoindolin-1-one while sharing the core isoindole structure.

2-Methylisoindolin-1-one is a bicyclic heterocyclic compound with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol . Its IUPAC name is 2-methyl-3H-isoindol-1-one, and it is also recognized by the CAS registry number 5342-91-6 . Structurally, it features a fused bicyclic system consisting of a benzene ring and a pyrrolidinone ring, with a methyl group attached to the nitrogen atom and a lactam carbonyl at position 1 .

The compound is also referred to by synonyms such as 2-methylisoindolin-1-one and 2-methyl-2,3-dihydro-1H-isoindol-1-one . Key identifiers include the SMILES string CN1CC2=CC=CC=C2C1=O and the InChIKey JHMBTUMIVBSJFS-UHFFFAOYSA-N .

| Identifier | Value |

|---|---|

| IUPAC Name | 2-methyl-3H-isoindol-1-one |

| CAS Number | 5342-91-6 |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| SMILES | CN1CC2=CC=CC=C2C1=O |

Historical Context and Discovery

The synthesis of 2-methylisoindolin-1-one has evolved through multiple methodologies. Early approaches involved cyclization reactions, such as the Bischler-Napieralski reaction, which constructs the isoindole core via intramolecular cyclization of β-phenylethylamine derivatives . Modern strategies, however, prioritize catalytic efficiency and functional-group tolerance.

A pivotal method developed in 2018 employed n-BuLi-mediated iodoaminocyclization of 2-(1-alkynyl)benzamides, achieving yields of 38–94% with exclusive N-cyclization . This approach leveraged the ambident nucleophilic nature of the amide group to form the isoindolinone scaffold selectively. Earlier work, such as the 2011 synthesis involving Curtius rearrangement of homophthalic acid derivatives, demonstrated foundational routes to isoindolinones .

Significance in Heterocyclic Chemistry

2-Methylisoindolin-1-one serves as a privileged scaffold in medicinal chemistry due to its structural versatility and biological relevance. Its lactam moiety enables hydrogen bonding interactions critical for targeting enzymes like Brd4 bromodomains, as observed in inhibitors of cyclin-dependent kinases (CDKs) . The compound’s bicyclic framework also facilitates diverse functionalization, enabling access to derivatives with anticancer, anti-inflammatory, and antifungal activities .

In synthetic chemistry, 2-methylisoindolin-1-one is a key intermediate for constructing complex heterocycles. For instance, transition metal-catalyzed C–H activation strategies allow for regioselective modifications, such as bromination or etherification, to generate pharmacologically active analogs .

The molecular geometry of 2-Methylisoindolin-1-one exhibits a characteristic bicyclic structure comprising a benzene ring fused to a five-membered lactam ring. The compound adopts a planar configuration for the isoindolinone core, which is consistent with the general structural behavior observed in related isoindolin-1-one derivatives [1] [3]. Crystallographic studies have demonstrated that the isoindolin-1-one unit maintains remarkable planarity, with maximum atomic deviations typically not exceeding 0.048(2) Å from the mean plane [3] [4].

The methyl substituent at the nitrogen-2 position introduces specific steric and electronic effects that influence the overall molecular geometry. The carbon-nitrogen bond connecting the methyl group to the lactam nitrogen exhibits typical single bond characteristics, with the methyl group able to adopt various rotational conformations. The lactam carbonyl group (C=O) at position 1 maintains its characteristic double bond nature, contributing to the overall planar geometry of the ring system [1] [5].

Bond length analysis reveals that the carbon-carbon bonds within the benzene ring maintain typical aromatic character, with lengths consistent with delocalized π-electron systems. The carbon-nitrogen bonds within the lactam ring exhibit partial double bond character due to resonance stabilization between the nitrogen lone pair and the carbonyl group, a feature that is fundamental to the stability and reactivity of the isoindolinone system [6] [7].

The molecular orbital analysis of 2-Methylisoindolin-1-one, as revealed through time-dependent density functional theory calculations, indicates that the lowest excited singlet states exhibit nπ* character, although this assignment remains somewhat ambiguous due to the complex electronic structure of the chromophore [6] [7]. This electronic configuration significantly influences the photophysical properties and potential applications of the compound.

Crystallographic Studies

Crystallographic investigations of 2-Methylisoindolin-1-one have provided invaluable insights into its solid-state structure and packing arrangements. The compound has been deposited in the Cambridge Crystallographic Data Centre with the reference number CCDC 612554, and the associated structural data are available through DOI:10.5517/ccnkdtd [1] [2]. These crystallographic studies form part of a broader investigation detailed in the associated article with DOI:10.1002/hlca.200690167 [1] [2].

The crystal structure analysis reveals that 2-Methylisoindolin-1-one crystallizes with specific unit cell parameters that reflect the molecular packing efficiency and intermolecular interactions. The compound exhibits a melting point range of 112-114°C when recrystallized from benzene and ligroine, indicating a well-ordered crystal lattice with moderate thermal stability [5].

Comparative crystallographic studies with related isoindolinone derivatives provide additional context for understanding the structural features. For instance, studies of 2-(4-Hydroxybiphenyl-3-yl)isoindolin-1-one have shown that the isoindolin-1-one unit maintains its planar configuration even when substituted with bulky aromatic groups, with dihedral angles between substituents and the core ring system typically ranging from 33° to 35° [3] [4].

The heavy atom count of 11 atoms within the molecular structure, combined with zero rotatable bonds, contributes to the rigid molecular framework that characterizes 2-Methylisoindolin-1-one [1]. This structural rigidity has important implications for the compound's conformational dynamics and intermolecular interactions in the solid state.

Tautomerism and Conformational Dynamics

The tautomeric behavior and conformational dynamics of 2-Methylisoindolin-1-one reflect the broader principles governing isoindolinone chemistry. While the compound itself does not exhibit classical keto-enol tautomerism due to the absence of α-hydrogen atoms adjacent to the carbonyl group, it participates in the general isoindole-isoindoline tautomeric equilibrium that is characteristic of this class of compounds [8] [9].

The isoindole-isoindoline tautomerism represents one of the key aspects in isoindole chemistry, where the system can exist in equilibrium between the aromatic isoindole form and the saturated isoindoline form [8]. For 2-Methylisoindolin-1-one, the presence of the methyl substituent at the nitrogen position stabilizes the isoindoline form, which corresponds to the observed structure. This tautomeric preference is consistent with the general observation that N-substituted isoindolines tend to exist predominantly in the saturated form rather than the aromatic isoindole form [8] [9].

Conformational dynamics studies using variable temperature nuclear magnetic resonance spectroscopy and computational methods have revealed important insights into the rotational barriers within the molecular framework [10] [11]. The C-N bond connecting the methyl group to the nitrogen exhibits restricted rotation due to partial double bond character arising from resonance interactions with the carbonyl group. Dynamic nuclear magnetic resonance experiments have shown barriers to rotation that are characteristic of amide-like systems, with energy barriers typically in the range of several kilocalories per mole [10] [11].

The absence of rotatable bonds within the main molecular framework, as indicated by the computed structural parameters, reflects the rigid nature of the isoindolinone core [1]. However, the methyl group itself can undergo rotational motion about the C-N bond, and this rotation has been characterized through computational and experimental studies that reveal the energy landscapes associated with different conformational states [12].

Time-dependent density functional theory calculations have provided detailed insights into the excited state dynamics and conformational flexibility of 2-Methylisoindolin-1-one [6] [7]. These studies indicate that the molecule maintains its essential structural integrity upon electronic excitation, with minimal geometric reorganization in the excited states. This behavior is consistent with the rigid planar structure of the isoindolinone core and has important implications for the photophysical applications of the compound.

The topological polar surface area of 20.3 Ų reflects the limited conformational flexibility and the specific spatial arrangement of polar functional groups within the molecule [1]. This parameter is particularly relevant for understanding the compound's intermolecular interactions and potential biological activities, as it influences membrane permeability and binding interactions with biological targets.

Comparative studies with related isoindolinone derivatives have revealed that substituent effects can significantly influence conformational dynamics [10] [11]. For instance, the introduction of electron-withdrawing or electron-donating groups at various positions on the aromatic ring can alter the rotational barriers and tautomeric equilibria, providing a means for fine-tuning the dynamic behavior of these molecular systems.

Transition Metal-Catalyzed Carbon-Hydrogen Activation Strategies

Transition metal-catalyzed carbon-hydrogen activation has emerged as one of the most powerful and versatile approaches for constructing isoindolinone frameworks [1] [2] [3]. This methodology offers exceptional advantages in terms of atom economy, step efficiency, and functional group tolerance, making it particularly attractive for accessing diverse isoindolinone derivatives.

Rhodium(III)-Catalyzed Oxidative Coupling

Rhodium(III) catalysis represents a cornerstone methodology in modern isoindolinone synthesis, offering unprecedented control over regioselectivity and reaction conditions [2] [4] [5]. The rhodium(III)-catalyzed oxidative coupling approach has demonstrated remarkable versatility across multiple substrate classes and reaction conditions.

Oxidative Coupling with α,α-Difluoromethylene Alkynes

A particularly innovative approach involves the use of α,α-difluoromethylene alkynes as nontraditional one-carbon reaction partners in rhodium(III)-catalyzed [4+1] annulation reactions [6]. This methodology features a unique two-fold carbon-fluorine bond cleavage mechanism that enables product formation under overall oxidant-free conditions. The reaction proceeds through a net migration of the carbon-carbon triple bond, providing access to isoindolin-1-one derivatives with excellent functional group tolerance under mild reaction conditions.

The reaction mechanism involves initial carbon-hydrogen activation of benzamides, followed by alkyne insertion and subsequent carbon-fluorine bond cleavage events. This process results in the formation of isoindolinone products through a redox-neutral pathway that eliminates the need for external oxidants, representing a significant advancement in green chemistry applications.

Aqueous Carbon-Hydrogen Activation Protocols

Recent developments have demonstrated the feasibility of conducting rhodium(III)-catalyzed isoindolinone synthesis in aqueous media [1] [3] [7]. This green chemistry approach utilizes a sequential carbon-hydrogen activation, allene formation, and cyclization pathway that proceeds with high regioselectivity while tolerating various functional groups. The use of water as solvent represents a significant environmental advancement while maintaining excellent synthetic efficiency.

The aqueous protocol exhibits remarkable substrate scope, accommodating both electron-rich and electron-deficient benzamide derivatives. The reaction proceeds through initial carbon-hydrogen bond activation, followed by propargyl alcohol insertion and subsequent allene formation. The final cyclization step occurs spontaneously under the reaction conditions, providing isoindolinone products in good to excellent yields.

Annulation with N-Benzoylsulfonamides

A comprehensive approach to isoindolinone synthesis involves rhodium(III)-catalyzed annulation of N-benzoylsulfonamides with olefins and diazoacetate [2] [5]. This methodology provides access to both 3-monosubstituted and 3,3-disubstituted isoindolinones through a versatile catalytic system. The transformation demonstrates broad compatibility with both terminal and internal olefins, significantly expanding the scope of accessible isoindolinone derivatives.

The rhodium complex [{RhCl₂Cp*}₂] serves a dual role in this transformation, facilitating both carbon-hydrogen functionalization and the in situ dimerization of diazoacetate. This unique dual catalytic function enables the efficient formation of complex isoindolinone structures through a single catalytic system. Kinetic isotope effect studies indicate that carbon-hydrogen cleavage is not rate-limiting, suggesting rapid carbon-hydrogen activation followed by subsequent transformations.

| Substrate Class | Catalyst System | Reaction Conditions | Product Type | Yield Range |

|---|---|---|---|---|

| Benzamides + α,α-difluoroalkynes | [Cp*RhCl₂]₂ | Oxidant-free, mild conditions | 3-substituted isoindolinones | 65-85% |

| Benzamides + propargyl alcohols | [Cp*RhCl₂]₂ | Water, reflux | 3-substituted isoindolinones | 70-90% |

| N-benzoylsulfonamides + olefins | [{RhCl₂Cp*}₂] | Cu(OAc)₂, toluene, 120°C | 3-mono/3,3-disubstituted | 60-88% |

Palladium-Mediated Cross-Coupling Approaches

Palladium catalysis has established itself as an indispensable tool for isoindolinone synthesis, offering diverse mechanistic pathways and exceptional versatility in substrate scope [8] [9] [10] [11]. The palladium-mediated approaches encompass various cross-coupling strategies, each tailored to specific synthetic requirements and product profiles.

Tandem Suzuki Coupling-Cyclization Sequences

Microwave-assisted synthesis protocols utilizing palladium-mediated tandem processes have demonstrated exceptional efficiency in constructing isoindolinones bearing quaternary carbon centers [8] [9]. These methodologies employ readily available iodoamidoacrylate substrates and boronic acids as coupling partners, proceeding through a carefully orchestrated sequence of cross-coupling and cyclization events.

The optimized reaction conditions utilize tetrahydrofuran as solvent in the presence of palladium(II) acetate, 1,3-bis(diphenylphosphino)propane, and potassium carbonate at 110°C under microwave heating. This protocol represents a significant advancement in rapid isoindolinone synthesis, enabling access to complex polycyclic structures through one-pot procedures.

Sequential Aza-Heck and Suzuki Coupling

A highly sophisticated approach involves sequential aza-Heck and Suzuki coupling reactions of O-phenyl hydroxamic ethers with arylboronic acids [10] [12]. This methodology enables the enantioselective synthesis of isoindolinones bearing quaternary stereogenic centers through the use of chiral phosphoramidite ligands. The reaction proceeds under mild conditions at 50°C, achieving enantioselectivities up to 98% enantiomeric excess.

The mechanism involves initial aza-Heck cyclization followed by in situ Suzuki cross-coupling, creating complex isoindolinone architectures in a single synthetic operation. The excellent functional group compatibility and high stereoselectivity make this approach particularly valuable for accessing enantioenriched isoindolinone derivatives.

Dehydrogenative Carbon-Hydrogen Cyclization

An innovative palladium-catalyzed approach utilizes intramolecular dehydrogenative carbon(sp³)-hydrogen amidation for isoindolinone synthesis [13] [11]. This methodology features the use of palladium on carbon as catalyst, eliminating the need for stoichiometric oxidants. Mechanistic studies suggest hydrogen gas formation during the reaction, providing a unique redox pathway for cyclization.

The reaction proceeds through initial coordination of the amide nitrogen to palladium, followed by carbon-hydrogen bond insertion and subsequent reductive elimination. This approach offers exceptional selectivity for isoindolinone formation while maintaining simple reaction conditions and avoiding complex oxidant systems.

| Coupling Type | Substrate Combination | Key Advantages | Selectivity Features |

|---|---|---|---|

| Tandem Suzuki | Iodoamidoacrylate + boronic acids | Microwave compatibility, quaternary centers | High regioselectivity |

| Aza-Heck/Suzuki | Hydroxamic ethers + arylboronic acids | High enantioselectivity (98% ee) | Stereogenic center formation |

| Dehydrogenative cyclization | Benzyl amides | Oxidant-free conditions | Chemoselective amidation |

Cyclization Reactions of Phthalimide Derivatives

The cyclization of phthalimide derivatives represents a fundamental approach to isoindolinone synthesis, leveraging the inherent reactivity of phthalimide scaffolds to construct the target heterocyclic framework [14] [15] [16] [17]. This methodology encompasses various mechanistic pathways, including photochemical, thermal, and oxidative transformations.

Photodecarboxylative Addition Protocols

Recent developments in photochemical synthesis have enabled the direct conversion of phthalimide derivatives to isoindolin-1-ones through photodecarboxylative addition of carboxylates [18] [19]. This methodology operates under visible light irradiation in aqueous media, representing an environmentally benign approach to isoindolinone construction. The photodecarboxylative addition provides access to 3-hydroxy-isoindolin-1-one derivatives, which can be subsequently dehydrated to afford 3-methyleneisoindolin-1-ones with variable diastereoselectivity.

The photochemical process involves initial electron transfer from carboxylate to excited phthalimide, followed by decarboxylation and radical coupling. The resulting 3-hydroxy intermediates undergo acid-catalyzed dehydration to provide the final isoindolinone products in good to excellent overall yields. Notably, certain products demonstrate sensitivity to light and air, requiring careful handling during isolation and storage.

Iron-Catalyzed Oxidative Transformations

Iron-catalyzed oxidation systems have emerged as powerful tools for the interconversion of hydroxylactams and isoindolinones to phthalimides [15] [20]. The methodology employs iron trifluoroacetate (10 mol%) in conjunction with tert-butylhydroperoxide as the oxidation system. For N-substituted hydroxylactam substrates, this oxidation constitutes a straightforward hydroxyl-to-carbonyl conversion, while isoindolinone oxidation represents a methylene-to-carbonyl transformation.

The iron-catalyzed process demonstrates excellent functional group tolerance, providing corresponding phthalimides in isolated yields ranging from 76-96% for isoindolinone to phthalimide conversions. Comparative studies with pyridinium chlorochromate and iodoxybenzoic acid reveal similar efficiency, with reaction times ranging from 5-32 hours depending on substrate structure and substitution patterns.

Nickel Peroxide-Mediated Oxidations

A systematic investigation of nickel peroxide-mediated oxidation has established this methodology as an effective alternative for hydroxylactam to phthalimide conversions [17]. The protocol utilizes freshly prepared nickel peroxide (50 equivalents) in refluxing toluene, providing optimal conversions over 5-32 hour reaction periods. This methodology offers advantages in terms of reagent cost and purification simplicity compared to traditional oxidation systems.

The nickel peroxide system demonstrates particularly efficient conversion of specific substrate classes, with 2-n-hexyl-3-hydroxyisoindolin-1-one and 2-(4-fluorophenyl)-3-hydroxyisoindolin-1-one exhibiting the shortest conversion times (5 hours). Scale-up procedures using this methodology provide good to excellent isolated yields of imide products.

| Oxidation Method | Catalyst/Reagent | Reaction Time | Substrate Scope | Yield Range |

|---|---|---|---|---|

| Iron-catalyzed | Fe(TFA)₃/TBHP | 24 hours | Hydroxylactams → Phthalimides | 76-96% |

| Nickel peroxide | NiO₂ (50 equiv) | 5-32 hours | Hydroxylactams → Phthalimides | 65-90% |

| Photodecarboxylative | Visible light | 2-6 hours | Phthalimides → Isoindolinones | 70-85% |

Redox-Neutral Annulation Techniques

Redox-neutral annulation represents a paradigm shift in isoindolinone synthesis, offering environmentally sustainable methodologies that avoid the use of external oxidants while maintaining high synthetic efficiency [6] [21] [22] [23]. These approaches leverage inherent substrate reactivity and carefully designed catalytic systems to achieve desired transformations under mild conditions.

Rhodium(III)-Catalyzed [4+1] Annulation with Electron-Deficient Alkenes

A sophisticated approach utilizes electron-deficient alkenes embedded with oxidizing functions as nontraditional C₁ synthons in rhodium(III)-catalyzed [4+1] annulation reactions [21] [24]. This methodology achieves redox-neutral conditions by incorporating the oxidizing function directly into the substrate structure, eliminating the need for external oxidants while maintaining excellent chemo- and regioselectivity.

The reaction features broad substrate scope with good to excellent yields, accommodating various benzamide derivatives and electron-deficient alkenes. The methodology demonstrates exceptional functional group tolerance under mild reaction conditions, making it particularly suitable for late-stage functionalization of complex molecular architectures. The excellent chemo- and regioselectivity observed in these transformations stems from the careful balance between substrate reactivity and catalytic control.

Photo- and Electrochemical Redox-Neutral Cyclization

Recent innovations have enabled access to N-trifluoromethyl isoindolinones through photo- and electrochemical redox-neutral cyclization strategies [22] [23]. This methodology leverages amino acid-derived N-CF₃ redox-active esters under photo- or electrochemical activation, providing a unique pathway to fluorinated isoindolinone derivatives.

Mechanistic studies reveal that the N-CF₃ group uniquely enables this disconnection through its distinct electronic impact, which enhances conformational flexibility and lowers the propensity for overoxidation. This electronic modulation represents a key factor in achieving successful cyclization while maintaining redox neutrality throughout the transformation.

Palladium-Catalyzed Carbon-Hydrogen Functionalization

An operationally simple palladium-catalyzed carbon-hydrogen functionalization methodology enables isoindolinone synthesis from readily available carboxamides and carboxylic acids or anhydrides [25]. The reactions proceed efficiently with broad substrate scope under redox-neutral reaction conditions, tolerating diverse functional groups while maintaining high synthetic efficiency.

Mechanistic investigations suggest that the reactions involve carbon-hydrogen activation, nucleophilic addition, β-oxygen elimination, and dehydration steps. This multi-step sequence occurs within a single catalytic cycle, demonstrating the power of well-designed catalytic systems in achieving complex transformations through redox-neutral pathways.

| Annulation Type | Key Innovation | Mechanistic Feature | Product Access |

|---|---|---|---|

| [4+1] with electron-deficient alkenes | Substrate-embedded oxidant | Chemo/regioselective | Functionalized isoindolinones |

| Photo/electrochemical | N-CF₃ activation | Conformational control | Fluorinated derivatives |

| Pd-catalyzed C-H functionalization | Carboxylic acid coupling | Multi-step single cycle | Diverse substitution patterns |

Asymmetric Synthesis and Stereochemical Control

The development of asymmetric methodologies for isoindolinone synthesis represents a critical advancement in accessing enantioenriched derivatives with defined stereochemical configurations [26] [27] [28] [29]. These approaches encompass various strategic frameworks, including chiral auxiliary methods, organocatalytic transformations, and transition metal-catalyzed asymmetric processes.

Chiral Auxiliary-Based Approaches

A highly effective strategy involves the use of chiral N-tert-butylsulfinyl auxiliaries for the asymmetric synthesis of 3-substituted isoindolinones [26] [30]. This methodology begins with the synthesis of (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones from corresponding methyl 2-formylbenzoates in two steps with overall yields of 71-78%. Deprotonation using lithium diisopropylamide followed by alkylation with various alkylating agents affords 3-substituted isoindolinones in excellent yields with high diastereomeric ratios exceeding 95:5.

The stereochemical outcome of these transformations can be rationalized through conformational analysis of the chiral auxiliary, which effectively shields one face of the reactive enolate intermediate. This approach demonstrates significant potential for broader applications in organic and medicinal chemistry, providing access to enantiomerically pure isoindolinone derivatives suitable for biological evaluation.

Organocatalyzed Atroposelective Synthesis

A groundbreaking development involves organocatalyzed diastereo- and enantioselective synthesis of N-N atropisomeric isoindolinones bearing central chirality [27] [31]. This methodology uses chiral phosphoric acid as a bifunctional catalyst to promote a cascade sequence involving two nucleophilic additions, dehydration, and dearomatization processes. The transformation represents the first example of direct construction of N-N atropisomers with central chirality and excellent stereocontrol.

Control experiments and density functional theory calculations revealed that the stereoselectivity-determining step likely involves the irreversible formation of a hydroxy biaryl intermediate. The calculated rotational barriers for key intermediates demonstrate high energy barriers that prevent interconversion, leading to the formation of only one major enantiomer. Preliminary biological activity studies show that some of these N-N axially chiral isoindolinones exhibit potential in suppressing tumor cell proliferation.

Chiral Phosphoric Acid Catalysis

The catalytic enantioselective synthesis of isoindolinones has been achieved through condensation of ortho-formyl-arylketones and anilines using chiral phosphoric acid catalysts [32]. In the presence of 1 mol% of chiral phosphoric acid catalyst, reactions reach completion within 10 minutes and provide products with up to 98% enantiomeric excess. Anilines with ortho-tert-butyl groups form atropisomeric products, enabling simultaneous generation of axial and point chirality from two achiral substrates.

This biomimetic approach has been successfully applied to the first total synthesis of mariline A, a natural product containing the isoindolinone core. The methodology demonstrates exceptional efficiency and selectivity, representing a significant advancement in asymmetric isoindolinone synthesis.

Phase Transfer Catalysis

Chiral phase transfer catalysis has been employed for the asymmetric synthesis of 3,3-disubstituted isoindolinones through cascade reactions [33]. Bifunctional ammonium salts derived from trans-1,2-cyclohexanediamine in combination with inorganic bases under phase transfer conditions provide the most effective catalytic systems, leading to target compounds in high yields with moderate enantioselectivity. Heterochiral crystallization allows enhancement of enantiopurity up to 96% enantiomeric excess in acceptable overall yield.

Rhodium(I)-Catalyzed Asymmetric Aminocarbonylation

A highly efficient synthesis of chiral 3-substituted isoindolinones involves rhodium(I)-catalyzed asymmetric arylation followed by intramolecular aminocarbonylation [29] [34]. The methodology utilizes aldehydes as carbonyl sources, eliminating the need for carbon monoxide gas while achieving high enantiomeric excess values. The method tolerates various functional groups, yielding isoindolinone derivatives in moderate to high yields with excellent stereochemical control.

| Asymmetric Method | Catalyst/Auxiliary | Selectivity Achieved | Key Application |

|---|---|---|---|

| Chiral auxiliary | N-tert-butylsulfinyl | >95:5 diastereomeric ratio | 3-substituted derivatives |

| Organocatalysis | Chiral phosphoric acid | 98% ee, atropisomerism | N-N axially chiral scaffolds |

| Phase transfer | Chiral ammonium salts | 96% ee (after crystallization) | 3,3-disubstituted derivatives |

| Rh(I) catalysis | Chiral phosphine ligands | High ee values | CO gas-free synthesis |